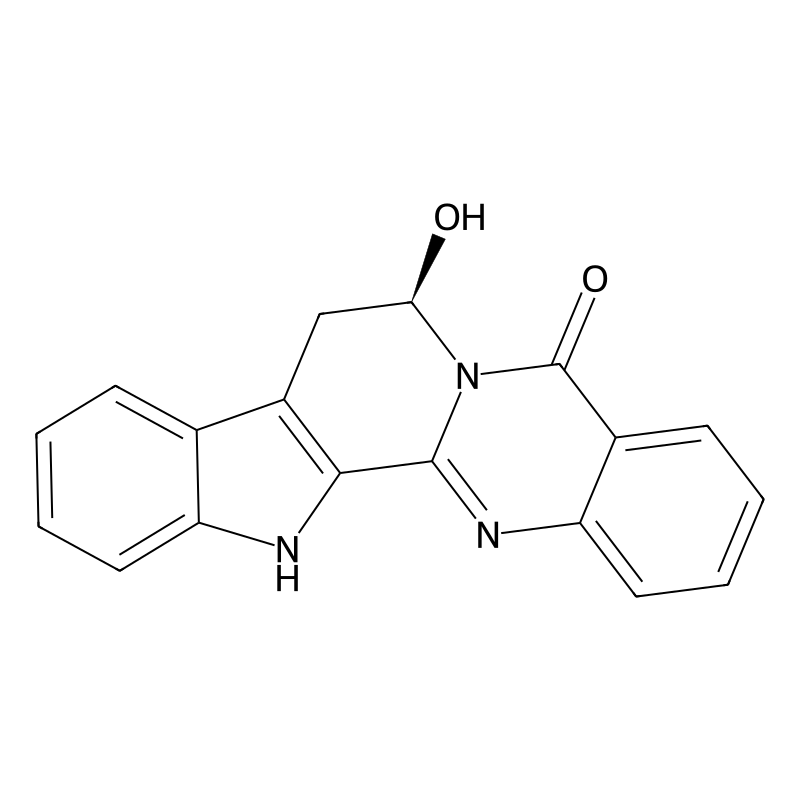

7beta-Hydroxyrutaecarpine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

7beta-Hydroxyrutaecarpine (7β-HR) is a naturally occurring quinoline alkaloid found in various Rutaceae plants, including Ruta graveolens (common rue) and Fagara zanthoxyloides (yellowwood) [, ]. While its precise mechanisms of action are still being elucidated, current scientific research suggests that 7β-HR possesses various properties that may be relevant in different scientific fields, including:

Anti-inflammatory and Antioxidant Potential:

Studies have shown that 7β-HR exhibits anti-inflammatory and antioxidant effects in various cell lines and animal models [, , ]. These properties are believed to be mediated through the modulation of various signaling pathways involved in inflammation and oxidative stress.

Neuroprotective Effects:

Emerging evidence suggests that 7β-HR may have neuroprotective properties. Studies have shown that it can protect against neuronal cell death induced by various neurotoxins and oxidative stress conditions [, ]. These findings suggest that 7β-HR may be a potential candidate for further investigation in the context of neurodegenerative diseases.

7beta-Hydroxyrutaecarpine is a naturally occurring alkaloid derived from the plant genus Ruta, specifically from the species Rutaecarpa. This compound belongs to the family of rutaecarpine derivatives, which are known for their diverse biological activities. The molecular formula of 7beta-Hydroxyrutaecarpine is , and it features a complex structure characterized by multiple fused rings, including a quinazoline core structure. The presence of a hydroxyl group at the 7β position distinguishes it from other rutaecarpine derivatives, contributing to its unique chemical properties and biological activities .

The biological activities of 7beta-Hydroxyrutaecarpine are noteworthy. Research indicates that it exhibits significant anti-inflammatory, anti-atherogenic, and antitumor properties. For instance, studies have shown that derivatives of rutaecarpine can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby reducing inflammatory responses in vitro and in vivo . Furthermore, 7beta-Hydroxyrutaecarpine has demonstrated potential neuroprotective effects against Alzheimer's disease through its influence on cholinesterase inhibition .

Several synthesis methods have been developed for producing 7beta-Hydroxyrutaecarpine. One common approach involves the cyclization of precursors derived from tryptamine and various aromatic aldehydes under acidic conditions. Another method utilizes glyoxylic acid as a reagent to facilitate the formation of the quinazoline ring structure characteristic of rutaecarpine derivatives . Additionally, advanced synthetic strategies have been employed to optimize yields and enhance the pharmacological properties of the compound.

7beta-Hydroxyrutaecarpine has potential applications in pharmaceuticals due to its diverse biological activities. It is being investigated for its role in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders. Moreover, its derivatives are being explored for their potential use as anti-cancer agents due to their ability to inhibit tumor growth and metastasis .

Interaction studies of 7beta-Hydroxyrutaecarpine have revealed its potential interactions with various biological targets. For instance, it has been shown to influence signaling pathways related to inflammation and oxidative stress by modulating the activity of nuclear factor kappa B (NF-κB) and other transcription factors involved in immune responses . Additionally, research indicates that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions .

7beta-Hydroxyrutaecarpine shares structural similarities with several other compounds within the rutaecarpine family. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Rutaecarpine | Base structure without hydroxyl substitution | Exhibits broad pharmacological activity |

| 1-Hydroxyrutaecarpine | Hydroxyl group at the 1-position | Different biological activity profile |

| 5-Deoxy-rutaecarpine | Lacks hydroxyl groups | Enhanced oral bioavailability |

| 6-Methoxy-rutaecarpine | Methoxy group addition | Improved anti-inflammatory properties |

The uniqueness of 7beta-Hydroxyrutaecarpine lies in its specific hydroxyl substitution at the 7β position, which influences its interaction with biological targets and enhances its therapeutic potential compared to its analogs .